molecular formula C24H23ClFN5O5S B11932556 Gilmelisib CAS No. 1845777-61-8

Gilmelisib

Cat. No.: B11932556
CAS No.: 1845777-61-8
M. Wt: 548.0 g/mol
InChI Key: BXKBZQAZYOZHJY-UHFFFAOYSA-N
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Description

Gilmelisib is a synthetic organic compound classified as an antineoplastic agent. It is known for its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically targeting the PI3K p110α isoform . The compound has garnered attention for its potential in cancer treatment due to its ability to inhibit a key pathway involved in cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gilmelisib involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Gilmelisib undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Gilmelisib has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study PI3K signaling pathways and their role in various cellular processes.

    Biology: this compound is employed in biological studies to investigate its effects on cell proliferation, apoptosis, and other cellular functions.

    Medicine: The compound is being explored for its potential in cancer therapy, particularly in targeting cancers with PI3K pathway mutations.

    Industry: This compound is used in the development of new therapeutic agents and in drug discovery research.

Mechanism of Action

Gilmelisib exerts its effects by selectively inhibiting the PI3K p110α isoform. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism. By blocking this pathway, this compound induces apoptosis and inhibits the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gilmelisib is unique due to its high specificity for the PI3K p110α isoform, making it a valuable tool for studying this specific pathway and its role in cancer. Its distinct chemical structure also provides unique pharmacokinetic and pharmacodynamic properties compared to other PI3K inhibitors .

Properties

CAS No.

1845777-61-8

Molecular Formula

C24H23ClFN5O5S

Molecular Weight

548.0 g/mol

IUPAC Name

2-chloro-N-[5-[3-[2-(dimethylamino)ethoxy]-4-oxopyrido[1,2-a]pyrimidin-7-yl]-2-methoxypyridin-3-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C24H23ClFN5O5S/c1-30(2)8-9-36-20-13-27-22-7-4-15(14-31(22)24(20)32)16-10-19(23(35-3)28-12-16)29-37(33,34)21-6-5-17(26)11-18(21)25/h4-7,10-14,29H,8-9H2,1-3H3

InChI Key

BXKBZQAZYOZHJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CN=C2C=CC(=CN2C1=O)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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